molecular formula C7H13N5O B13406086 1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine

1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13406086
M. Wt: 183.21 g/mol
InChI Key: FQKGETZTIZBGTR-UHFFFAOYSA-N
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Description

1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a morpholine group

Preparation Methods

The synthesis of 1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of a triazole precursor with morpholine under specific conditions. One common method involves the use of 1-methyl-1H-1,2,4-triazole-3-amine as a starting material, which is then reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the morpholine group can be replaced with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-methyl-1H-1,2,4-triazole-3-amine: This compound lacks the morpholine group and has different chemical and biological properties.

    5-(morpholin-4-yl)-1H-1,2,4-triazole-3-amine: This compound lacks the methyl group, which can affect its reactivity and applications.

    1-methyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine: This compound has a piperidine group instead of a morpholine group, leading to different chemical and biological properties.

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

1-methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H13N5O/c1-11-7(9-6(8)10-11)12-2-4-13-5-3-12/h2-5H2,1H3,(H2,8,10)

InChI Key

FQKGETZTIZBGTR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)N)N2CCOCC2

Origin of Product

United States

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